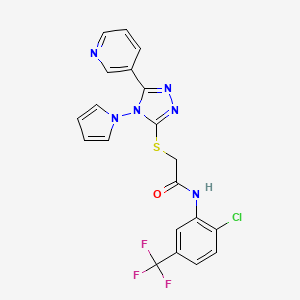

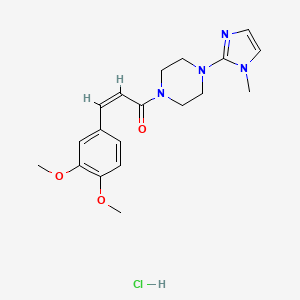

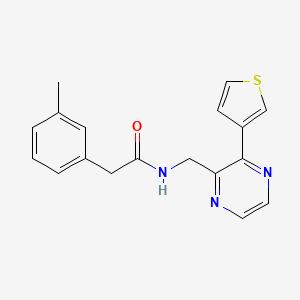

![molecular formula C19H17N3OS B2396774 3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536703-99-8](/img/structure/B2396774.png)

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

科学的研究の応用

Synthesis and Derivative Formation

Synthesis of 5H-pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with aryl isothiocyanates to form 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can undergo alkylation at the sulfur atom (Shestakov et al., 2009).

Formation of Pyrimido[5,4-b]indole Derivatives : The reaction of ethyl 3-amino-1H-indole-2-carboxylates with various reactants, such as aryl isothiocyanates and cyanamides, leads to the formation of compounds like 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones (A. Monge et al., 1986).

Synthesis of Indole Derivatives : An efficient approach for synthesizing 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives has been developed, presenting a new alternative synthesis of indole derivatives (Barone & Catalfo, 2017).

Potential Applications in Pharmacology

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Phenyl derivatives containing 4H-pyrimido[5,4-b]indol-4-one system have been synthesized and evaluated for analgesic and anti-inflammatory activities, showing some interesting activities (Santagati et al., 2002).

Antitubercular and Antimicrobial Activity : Novel 4H-chromeno[2,3-d]pyrimidin-4-ones exhibit pronounced antitubercular and antimicrobial activities against various bacterial strains and Mycobacterium tuberculosis H37Rv (Kamdar et al., 2011).

Synthesis of Adenosine Receptor Antagonists : Pyrimido[5,4-b]indole derivatives have been synthesized and evaluated for their affinity towards cloned α1 adrenergic receptors in binding assays. Some compounds showed good affinity and selectivity for the α1D-adrenoceptor subtype (Romeo et al., 2001).

Antiviral Activity : Pyrimido[4,5-b]indole ribonucleosides bearing phenyl or hetaryl groups have been prepared and displayed antiviral activity against Dengue virus (Tichy et al., 2012).

作用機序

Target of Action

The primary target of the compound 3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is the c-Met receptor . This receptor plays a crucial role in the proliferation and survival of cancer cells .

Mode of Action

The compound interacts with the c-Met receptor, inhibiting its activity . This interaction results in a decrease in the proliferation of cancer cells . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met .

Biochemical Pathways

The compound affects the c-Met signaling pathway , which is involved in cell growth, survival, and migration . By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to a decrease in the proliferation and survival of cancer cells .

Pharmacokinetics

The compound’s potent antiproliferative activity suggests that it may have favorable adme properties that contribute to its bioavailability and efficacy .

Result of Action

The compound’s action results in a significant decrease in the proliferation of cancer cells . Specifically, it has shown moderate to excellent antiproliferative activity against Hela, A549, HepG2, and MCF-7 cell lines . The cytolytic activity of these cells was also markedly inhibited .

特性

IUPAC Name |

3-phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-2-12-24-19-21-16-14-10-6-7-11-15(14)20-17(16)18(23)22(19)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUSNYNNNVVMIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

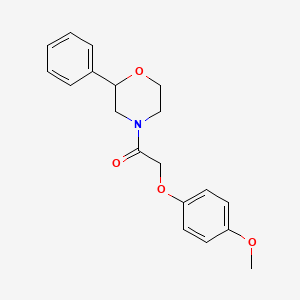

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide](/img/structure/B2396697.png)

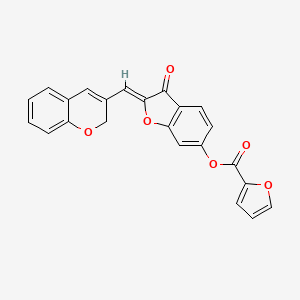

![N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2396700.png)

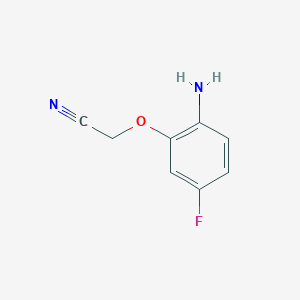

![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2396705.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide](/img/structure/B2396708.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2396711.png)